molecular formula C5H11ClO B14147492 3-Chloro-1-methoxybutane CAS No. 3565-66-0

3-Chloro-1-methoxybutane

Cat. No.: B14147492
CAS No.: 3565-66-0
M. Wt: 122.59 g/mol
InChI Key: XUDUGRDTYFBMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-methoxybutane is an organic compound with the molecular formula C5H11ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a butane backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1-methoxybutane can be synthesized through several methods. One common method involves the reaction of 3-chlorobutanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes substitution to form the desired product.

Industrial Production Methods

In industrial settings, this compound can be produced by the chlorination of 1-methoxybutane. This process involves the use of chlorine gas and a suitable catalyst to facilitate the substitution reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methoxybutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: 3-Methoxy-1-butanol.

    Oxidation: 3-Methoxybutanal or 3-Methoxybutanoic acid.

    Reduction: Butane.

Scientific Research Applications

3-Chloro-1-methoxybutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated ethers.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methoxybutane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. The methoxy group can also participate in reactions involving electron transfer, such as oxidation and reduction.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-methoxypropane: Similar structure but with a shorter carbon chain.

    3-Chloro-1-methoxyhexane: Similar structure but with a longer carbon chain.

    3-Chloro-1-methoxybutane: Similar structure but with different substituents.

Uniqueness

This compound is unique due to its specific combination of a chlorine atom and a methoxy group on a butane backbone. This combination imparts distinct chemical properties, such as reactivity towards nucleophiles and electrophiles, making it valuable in various chemical syntheses and industrial applications.

Properties

CAS No.

3565-66-0

Molecular Formula

C5H11ClO

Molecular Weight

122.59 g/mol

IUPAC Name

3-chloro-1-methoxybutane

InChI

InChI=1S/C5H11ClO/c1-5(6)3-4-7-2/h5H,3-4H2,1-2H3

InChI Key

XUDUGRDTYFBMTQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.